![molecular formula C26H17FN2O2 B12611955 4-{4-[3-(4-Fluorophenyl)quinoxalin-2-yl]phenoxy}phenol CAS No. 874762-10-4](/img/structure/B12611955.png)
4-{4-[3-(4-Fluorophenyl)quinoxalin-2-yl]phenoxy}phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{4-[3-(4-Fluorophenyl)quinoxalin-2-yl]phenoxy}phenol is a complex organic compound that features a quinoxaline core, a fluorophenyl group, and a phenoxyphenol moiety. This compound is part of a broader class of quinoxaline derivatives, which are known for their diverse pharmacological activities and applications in various fields, including medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[3-(4-Fluorophenyl)quinoxalin-2-yl]phenoxy}phenol typically involves multiple steps, starting with the formation of the quinoxaline core. This can be achieved through the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. Green chemistry principles, such as using environmentally benign solvents and catalysts, can also be applied to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
4-{4-[3-(4-Fluorophenyl)quinoxalin-2-yl]phenoxy}phenol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of appropriate solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinoxaline N-oxides, while substitution reactions can introduce various functional groups onto the phenyl rings .
Scientific Research Applications
4-{4-[3-(4-Fluorophenyl)quinoxalin-2-yl]phenoxy}phenol has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and materials.
Biology: It is used in studies related to enzyme inhibition and receptor binding.
Medicine: This compound has potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: It is used in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-{4-[3-(4-Fluorophenyl)quinoxalin-2-yl]phenoxy}phenol involves its interaction with specific molecular targets, such as enzymes and receptors. The quinoxaline core can bind to various biological targets, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the blocking of receptor signaling pathways, resulting in therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Phenoxyquinazoline
- 2-Phenoxyquinoxaline
- 2-Phenoxypyridine
Uniqueness
4-{4-[3-(4-Fluorophenyl)quinoxalin-2-yl]phenoxy}phenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group enhances its binding affinity to biological targets, while the phenoxyphenol moiety contributes to its overall stability and reactivity .
Properties
CAS No. |
874762-10-4 |
|---|---|
Molecular Formula |
C26H17FN2O2 |
Molecular Weight |
408.4 g/mol |
IUPAC Name |
4-[4-[3-(4-fluorophenyl)quinoxalin-2-yl]phenoxy]phenol |
InChI |
InChI=1S/C26H17FN2O2/c27-19-9-5-17(6-10-19)25-26(29-24-4-2-1-3-23(24)28-25)18-7-13-21(14-8-18)31-22-15-11-20(30)12-16-22/h1-16,30H |
InChI Key |
QTOIGQNJLBEACO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)C3=CC=C(C=C3)F)C4=CC=C(C=C4)OC5=CC=C(C=C5)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


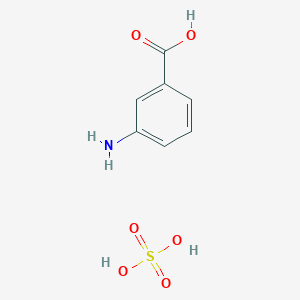
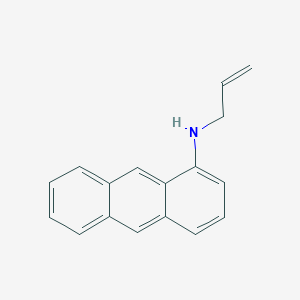
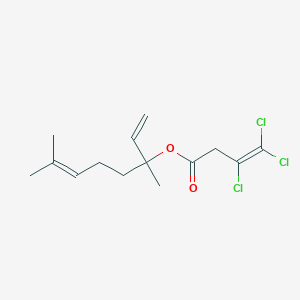

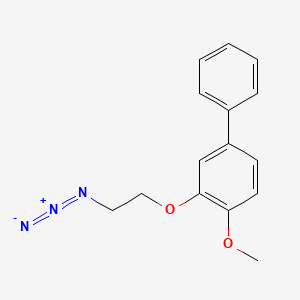
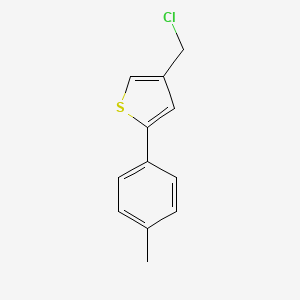
![3-[2-(3-Chlorophenyl)hydrazinylidene]-5-methoxy-6-oxocyclohexa-1,4-diene-1-carbaldehyde](/img/structure/B12611909.png)

![Benzenepropanoic acid, a-[2-[4'-[2-(phenylmethyl)-3-benzofuranyl][1,1'-biphenyl]-4-yl]ethenyl]-](/img/structure/B12611919.png)
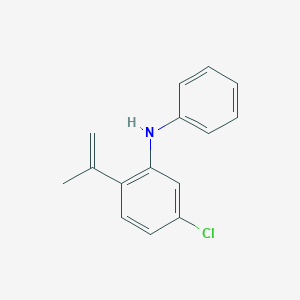

![N-[(2S)-1,3-Dihydroxy-1-phenylpropan-2-yl]benzamide](/img/structure/B12611945.png)
![N-[(E)-hydrazinylidenemethyl]-1-quinolin-4-ylindole-3-carboxamide](/img/structure/B12611949.png)
![[4-Chloro-3-(3-chloro-5-cyanophenoxy)phenoxy]acetyl chloride](/img/structure/B12611957.png)
